molecular formula C11H8BrNO B2359672 3-(5-Bromopyridin-3-yl)phenol CAS No. 1276123-26-2

3-(5-Bromopyridin-3-yl)phenol

Cat. No.: B2359672
CAS No.: 1276123-26-2
M. Wt: 250.095
InChI Key: JWDAMDYGEXCZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyridin-3-yl)phenol is an organic compound with the molecular formula C11H8BrNO. It is a brominated derivative of pyridine and phenol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxyl group at the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yl)phenol typically involves the bromination of 3-phenylpyridine followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. Subsequent hydroxylation can be achieved using various hydroxylating agents such as sodium hydroxide or other bases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

Scientific Research Applications

3-(5-Bromopyridin-3-yl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromopyridin-2-yl)phenol: Similar structure but with the bromine atom at the 2-position.

    3-(5-Chloropyridin-3-yl)phenol: Chlorine atom instead of bromine.

    3-(5-Fluoropyridin-3-yl)phenol: Fluorine atom instead of bromine

Uniqueness

3-(5-Bromopyridin-3-yl)phenol is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-4-9(6-13-7-10)8-2-1-3-11(14)5-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAMDYGEXCZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.